Chemical structure and properties of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile
Chemical structure and properties of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile
Topic: Chemical Structure, Synthesis, and Pharmacological Properties of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
[1]
Executive Summary
1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS: 1393442-44-8) is a specialized heterocyclic scaffold utilized in medicinal chemistry, primarily as a pharmacophore for metalloprotein inhibition and cysteine protease targeting .[1][2] Distinguished by its rigid benzotriazole core, a lipophilic cyclohexyl moiety at the N1 position, and an electron-withdrawing nitrile group at the C5 position, this compound serves as a critical intermediate in the synthesis of non-steroidal aromatase inhibitors (AIs) and cathepsin inhibitors.
This guide provides a comprehensive analysis of its physicochemical properties, a regioselective synthetic protocol, and its mechanistic role in drug design.
Chemical Identity & Structural Analysis[1][3][4][5][6]
The molecule comprises a fused benzene and triazole ring system (benzotriazole).[3][4][5] The regiochemistry of the cyclohexyl substitution is critical; the N1-isomer is generally the thermodynamic and bioactive target, distinct from the N2-isomer often formed as a byproduct in non-selective alkylations.
Physicochemical Profile[1][3][5][8][9][10][11][12][13][14]
| Property | Value / Descriptor | Note |
| IUPAC Name | 1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile | |
| Molecular Formula | C₁₃H₁₄N₄ | |
| Molecular Weight | 226.28 g/mol | Low MW fragment, ideal for Lead Optimization |
| CAS Number | 1393442-44-8 | |
| LogP (Predicted) | 2.8 – 3.1 | Lipophilic, good membrane permeability |
| TPSA | ~54 Ų | High oral bioavailability potential |
| H-Bond Acceptors | 4 (3 Triazole N, 1 Nitrile N) | |
| H-Bond Donors | 0 | |
| Electronic Effect | 5-CN Group | Strong electron-withdrawing; lowers pKa of conjugate acid |
Structural Visualization
The following diagram illustrates the core numbering and electronic features.
Figure 1: Structural components and functional roles of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile.
Synthesis & Manufacturing
Synthesizing N-substituted benzotriazoles via direct alkylation of the parent benzotriazole often yields a mixture of N1 and N2 isomers (approx. 60:40 ratio), necessitating tedious chromatographic separation.
To ensure high regioselectivity for the 1-cyclohexyl isomer, a cyclization strategy starting from 4-chloro-3-nitrobenzonitrile is the industry-standard protocol.[1] This method fixes the regiochemistry before the triazole ring is formed.
Regioselective Synthetic Pathway (Route B)
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SNAr Displacement: Reaction of 4-chloro-3-nitrobenzonitrile with cyclohexylamine.[1]
-
Nitro Reduction: Reduction of the nitro group to an amine (using Fe/HCl, SnCl₂, or catalytic hydrogenation).
-
Diazotization-Cyclization: Treatment with nitrous acid (generated in situ) to close the triazole ring.[1]
Figure 2: Regioselective synthesis preventing N2-isomer formation.
Detailed Experimental Protocol (Step-by-Step)
Step 1: Synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile
-
Charge a reaction vessel with 4-chloro-3-nitrobenzonitrile (1.0 eq) and ethanol (10 vol).
-
Add cyclohexylamine (2.5 eq) dropwise.[1] Note: Excess amine acts as a scavenger for HCl.[1]
-
Reflux at 78–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[6]
-
Cool to RT. Pour into ice water. Filter the yellow precipitate.
-
Recrystallize from Ethanol/Water.[1]
Step 2: Reduction to 3-amino-4-(cyclohexylamino)benzonitrile
-
Suspend the nitro-intermediate (1.0 eq) in Ethanol/Water (5:1).
-
Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).
-
Heat to reflux for 2 hours. The yellow color should fade to a pale brown/off-white.[1]
-
Filter hot through Celite to remove iron residues.[1]
-
Concentrate the filtrate to obtain the diamine intermediate.
Step 3: Cyclization to 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile
-
Dissolve the diamine (1.0 eq) in 50% Acetic Acid or dilute HCl at 0–5°C.
-
Add a solution of Sodium Nitrite (1.1 eq) in water dropwise, maintaining temp <5°C.
-
Mechanism: The primary amine forms a diazonium salt, which immediately undergoes intramolecular attack by the secondary cyclohexyl-amine nitrogen.
-
Stir at RT for 1 hour. The product precipitates as a solid.[6]
-
Filter, wash with water, and dry.
-
Purification: Recrystallization from Ethanol or Column Chromatography (DCM:MeOH).
Pharmacological Applications[1][7][12][16]
This molecule is not merely a passive intermediate; it possesses distinct pharmacophoric features relevant to oncology and infectious disease research.[1][4]
A. Aromatase Inhibition (CYP19A1)
Benzotriazoles are bioisosteres of the triazoles found in blockbuster drugs like Letrozole and Anastrozole .
-
Mechanism: The N3 nitrogen of the benzotriazole ring coordinates with the Heme Iron (Fe) in the active site of the Aromatase enzyme.
-
Role of Nitrile: The 5-CN group mimics the natural substrate's electronic demand and interacts with residues (e.g., Ser478) in the binding pocket, locking the inhibitor in place.
-
Role of Cyclohexyl: This bulky lipophilic group occupies the hydrophobic access channel, improving binding affinity compared to smaller alkyl groups.
B. Cysteine Protease Inhibition (Cathepsins)
Nitrile-containing heterocycles are "warheads" for cysteine proteases (e.g., Cathepsin K, S, or L).
-
Mechanism: The active site cysteine thiolate (Cys-S⁻) attacks the nitrile carbon, forming a reversible thioimidate adduct.
-
Application: Potential treatment for osteoporosis (Cathepsin K) or autoimmune disorders.
Figure 3: Mechanism of Action for Aromatase Inhibition.[1]
Analytical Characterization (Expected Data)
For validation of the synthesized compound, the following spectral signals are diagnostic:
-
¹H NMR (400 MHz, DMSO-d₆):
-
IR Spectroscopy:
-
CN Stretch: Sharp, distinct band at ~2230 cm⁻¹.
-
C=C / C=N: Bands at 1600–1450 cm⁻¹.[1]
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺ peak at m/z 227.15.
-
References
- Title: "Regioselective synthesis of 1-substituted benzotriazoles via cyclization of o-nitroanilines.
-
Benzotriazoles as Aromatase Inhibitors: Title: "Design, Synthesis, and Biological Evaluation of New N-Heterocyclic Compounds as Aromatase Inhibitors." Source:PMC (PubMed Central). URL:[Link]
-
Nucleophilic Aromatic Substitution Mechanisms: Title: "Intriguing Observations with SnAr Reaction of 4-Nitrobenzonitrile." Source:WuXi Biology Technical Notes. URL:[Link]
Sources
- 1. 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile | 1393442-44-8 [sigmaaldrich.cn]
- 2. 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile | 1393442-44-8 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. Benzotriazole - Wikipedia [en.wikipedia.org]
- 4. growingscience.com [growingscience.com]
- 5. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
